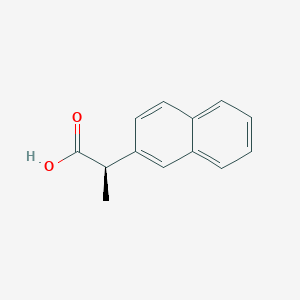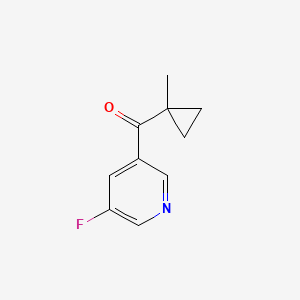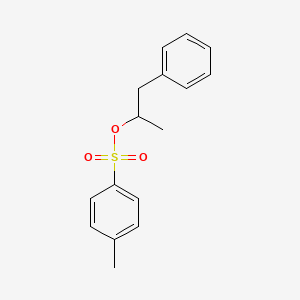
3-Amino-2,2-dimethylpropane-1-thiolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2,2-dimethylpropane-1-thiol hydrochloride is an organic compound with the molecular formula C5H14ClNS It is a derivative of propane, featuring an amino group, a thiol group, and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride typically involves the reaction of 3-amino-2,2-dimethylpropane-1-thiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the following steps:
- Dissolution of 3-amino-2,2-dimethylpropane-1-thiol in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature to promote the reaction.
- Isolation and purification of the product through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and purity, often involving automated systems and quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-2,2-dimethylpropane-1-thiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used to introduce new functional groups.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiol or amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-amino-2,2-dimethylpropane-1-thiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-amino-2,2-dimethylpropane-1-thiol hydrochloride involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation, modulation of signaling pathways, or interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-amino-2-methylpropane-2-thiol
- 3-amino-2,2-dimethyl-1-propanol
Comparison
3-amino-2,2-dimethylpropane-1-thiol hydrochloride is unique due to the presence of both an amino and a thiol group, which allows it to participate in a wide range of chemical reactions
Propriétés
Formule moléculaire |
C5H14ClNS |
|---|---|
Poids moléculaire |
155.69 g/mol |
Nom IUPAC |
3-amino-2,2-dimethylpropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-5(2,3-6)4-7;/h7H,3-4,6H2,1-2H3;1H |
Clé InChI |
PJDNKZRRBKLYAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)CS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


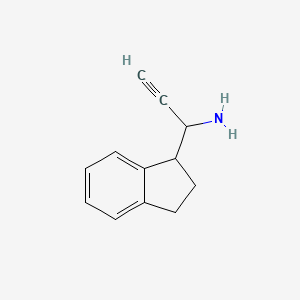
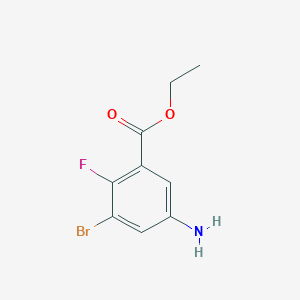
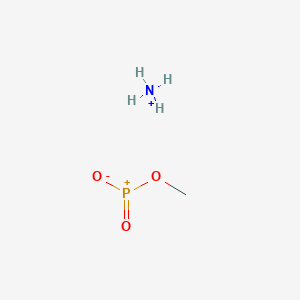
![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
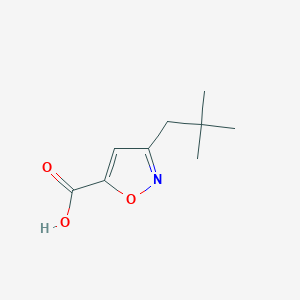
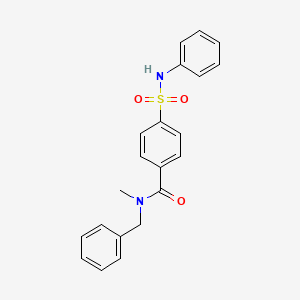
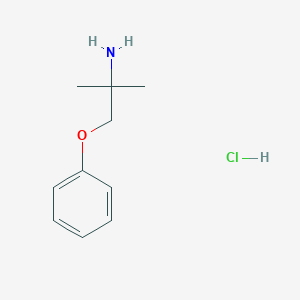
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)

